Diethyl 2-oxopentanedioate
Overview
Description
Diethyl 2-oxopentanedioate, also known as diethyl oxalpropionate, is an organic compound with the molecular formula C9H14O5. It is a diester of oxopentanedioic acid and is commonly used in organic synthesis due to its versatile reactivity. This compound is a colorless liquid at room temperature and is known for its high synthetic utility in various chemical reactions .
Scientific Research Applications
Diethyl 2-oxopentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
Safety and Hazards
Diethyl 2-oxopentanedioate is classified under GHS07 and has a signal word of “Warning”. It has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding inhalation and contact with eyes and skin .
Relevant Papers Relevant papers on this compound include studies on its dimerization and its use in the synthesis of various compounds .
Mechanism of Action
Target of Action
Diethyl 2-oxopentanedioate is a biochemical reagent It is known to be used in various chemical reactions as a reagent .
Mode of Action
The mode of action of this compound is primarily through its involvement in chemical reactions. For instance, when a pyridine solution of sodium enolate of diethyl acetonedicarboxylate was heated in the presence of p-nitrophenol, the dimerization readily proceeded under mild conditions to give polyfunctionalized phenol .
Biochemical Pathways
Its role as a reagent in chemical reactions suggests that it may participate in various biochemical pathways depending on the specific reaction conditions .
Pharmacokinetics
It is known to have high gastrointestinal absorption . Its lipophilicity (Log Po/w) is 2.03 (iLOGP), indicating its potential to cross biological membranes .
Result of Action
The result of this compound’s action is largely dependent on the specific chemical reaction in which it is involved. For example, in one study, it was found to participate in the dimerization process to produce polyfunctionalized phenol .
Action Environment
The action of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, its reaction with sodium enolate was carried out in a pyridine solution . .
Biochemical Analysis
Biochemical Properties
Diethyl 2-oxopentanedioate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with transition metal ions such as manganese, cobalt, copper, zinc, cadmium, and mercury . These interactions are crucial for understanding the compound’s role in catalysis and other biochemical processes. The nature of these interactions often involves coordination bonds between the metal ions and the oxygen atoms in this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable when stored at room temperature in a sealed, dry environment . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-oxopentanedioate can be synthesized through the esterification of oxopentanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or Amberlyst-15, an ion-exchange resin. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the formation of the ester. The product is then purified through distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-oxopentanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethyl 2-oxoglutarate.
Reduction: Reduction reactions can convert it into diethyl 2-hydroxyglutarate.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Diethyl 2-oxoglutarate.
Reduction: Diethyl 2-hydroxyglutarate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- Diethyl oxalate
- Diethyl malonate
- Diethyl succinate
Comparison: Diethyl 2-oxopentanedioate is unique due to its oxo group, which imparts different reactivity compared to other diesters like diethyl malonate and diethyl succinate. This oxo group allows for additional reactions such as oxidation and reduction, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
diethyl 2-oxopentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRAIMFUWGFAEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208328 | |
Record name | Diethyl alpha-ketoglutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5965-53-7 | |
Record name | 1,5-Diethyl 2-oxopentanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5965-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl alpha-ketoglutarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl oxalpropionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl alpha-ketoglutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 2-oxoglutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL .ALPHA.-KETOGLUTARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9H7KZF90H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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